N-(Furan-2-ylmethyl)-2-morpholinoethanamine
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Overview
Description
N-(Furan-2-ylmethyl)-2-morpholinoethanamine is an organic compound that features a furan ring and a morpholine ring connected via an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Furan-2-ylmethyl)-2-morpholinoethanamine typically involves the reaction of furan-2-carbaldehyde with morpholine and an appropriate amine. One common method is the reductive amination of furan-2-carbaldehyde with morpholine and ethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction . These methods allow for better control over reaction parameters and can be scaled up for commercial production.
Chemical Reactions Analysis
Types of Reactions
N-(Furan-2-ylmethyl)-2-morpholinoethanamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
N-(Furan-2-ylmethyl)-2-morpholinoethanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-(Furan-2-ylmethyl)-2-morpholinoethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For example, derivatives of this compound have been studied as inhibitors of the epidermal growth factor receptor (EGFR), which plays a role in cancer cell proliferation . The compound’s furan ring can interact with the active site of the target enzyme, leading to inhibition of its activity.
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: Another furan derivative with potential neurochemical applications.
N-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: A furan-based ligand used in coordination chemistry.
Uniqueness
N-(Furan-2-ylmethyl)-2-morpholinoethanamine is unique due to its combination of a furan ring and a morpholine ring, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-morpholin-4-ylethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-2-11(15-7-1)10-12-3-4-13-5-8-14-9-6-13/h1-2,7,12H,3-6,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XODQIXKMHPJBFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNCC2=CC=CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880813-53-6 |
Source
|
Record name | (furan-2-ylmethyl)[2-(morpholin-4-yl)ethyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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